5-nitro-2-(phenoxymethyl)-1H-benzimidazole
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Overview
Description
6-NITRO-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of a nitro group at the 6th position and a phenoxymethyl group at the 2nd position on the benzodiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-NITRO-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves the nitration of a suitable benzodiazole precursor followed by the introduction of the phenoxymethyl group. One common method involves the nitration of 2-(phenoxymethyl)-1H-benzodiazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6th position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale nitration reactions are often conducted in continuous flow reactors to ensure better control over reaction conditions and to minimize the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
6-NITRO-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases for nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products Formed
Reduction: 6-amino-2-(phenoxymethyl)-1H-1,3-benzodiazole.
Substitution: Various substituted benzodiazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzodiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-NITRO-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE, particularly in its role as an antituberculosis agent, involves the inhibition of mycolic acid synthesis. Mycolic acids are essential components of the cell wall of Mycobacterium tuberculosis. The compound interferes with the biosynthesis of these acids, leading to the disruption of the bacterial cell wall and ultimately the death of the bacterium .
Comparison with Similar Compounds
Similar Compounds
Delamanid: Another nitro-dihydro-imidazooxazole derivative used as an antituberculosis agent.
Metronidazole: A 5-nitroimidazole used primarily for anaerobic bacterial infections.
Uniqueness
6-NITRO-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a phenoxymethyl group on the benzodiazole ring makes it a valuable scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C14H11N3O3 |
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Molecular Weight |
269.25 g/mol |
IUPAC Name |
6-nitro-2-(phenoxymethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H11N3O3/c18-17(19)10-6-7-12-13(8-10)16-14(15-12)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16) |
InChI Key |
CPQHLIYQDGAJLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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